molecular formula C6H12Cl2N2S B3095355 N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride CAS No. 1262771-15-2

N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Cat. No. B3095355
CAS RN: 1262771-15-2
M. Wt: 215.14
InChI Key: HUPIALUKIPJUPK-UHFFFAOYSA-N
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Description

“N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride” is a chemical compound with the empirical formula C6H12Cl2N2S . It is a solid substance and its InChI code is 1S/C5H8N2S.2ClH/c1-6-4-5-7-2-3-8-5;;/h2-3,6H,4H2,1H3;2*1H .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC1=CSC(CNC)=N1. [H]Cl. [H]Cl . The molecular weight of the compound is 215.14 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 215.15 . The compound’s InChI code is 1S/C5H8N2S.2ClH/c1-6-4-5-7-2-3-8-5;;/h2-3,6H,4H2,1H3;2*1H .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Oxadiazole Derivatives : A study by Vishwanathan and Gurupadayya (2014) focuses on synthesizing novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, demonstrating the compound's utility in creating new chemical entities (Vishwanathan & Gurupadayya, 2014).

  • Creation of Thiadiazole Derivatives : Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives, indicating its potential in developing new compounds with specific properties (Malik et al., 2018).

  • Development of Novel 1,3-Dithiolane Compounds : Zhai Zhi-we (2014) synthesized a novel 1, 3-Dithiolane compound, showcasing the versatility of this chemical in creating unique molecular structures (Zhai Zhi-we, 2014).

Biological and Pharmacological Applications

  • Hypoglycemic Activity : Wei Qun-chao (2013) investigated the hypoglycemic activity of N-methyl-N-(2-thiophenylmethyl)-N'-(4-methyl-2-thiazolyl) glycinamide, demonstrating the compound's potential in diabetes treatment (Wei Qun-chao, 2013).

  • Antimicrobial Activities : A study by Barot et al. (2017) on 1,3,4-thiadiazole, 1,2,4-triazole-5-thione, and 1,3-thiazolan-4-one derivatives of benzimidazole, highlights the antimicrobial potential of compounds related to N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride (Barot et al., 2017).

Chemical Properties and Analysis

  • Synthesis and Characterization of Complexes : Research by Patricio-Rangel et al. (2019) on Curtis reactions with Zn complexes derived from 2-(Aminomethyl)Benzimidazole demonstrates the chemical versatility and analytical potential of derivatives of this compound (Patricio-Rangel et al., 2019).

  • Cobalt(II) Complexes Study : Choi et al. (2015) studied Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, revealing the compound's significance in the formation of metal complexes (Choi et al., 2015).

Safety and Hazards

“N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride” is classified as Acute Tox. 4 Oral, indicating that it is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.2ClH/c1-5-4-9-6(8-5)3-7-2;;/h4,7H,3H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPIALUKIPJUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride
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